1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzothiazole moiety, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the oxadiazole and benzothiazole intermediates, followed by their coupling with the triazole ring. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under suitable conditions.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole, benzothiazole, and triazole rings may contribute to its binding affinity and specificity. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and benzothiazole-containing molecules. Compared to these, 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 1,2,3-Triazole derivatives
- Benzothiazole derivatives
- Oxadiazole derivatives
Properties
Molecular Formula |
C22H20N10O2S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C22H20N10O2S2/c1-31(2)14-9-7-13(8-10-14)11-24-27-21(33)18-16(32(30-26-18)20-19(23)28-34-29-20)12-35-22-25-15-5-3-4-6-17(15)36-22/h3-11H,12H2,1-2H3,(H2,23,28)(H,27,33)/b24-11+ |
InChI Key |
VRBJHIDOSUWVKM-BHGWPJFGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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